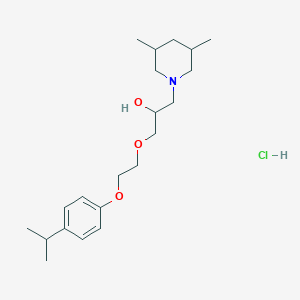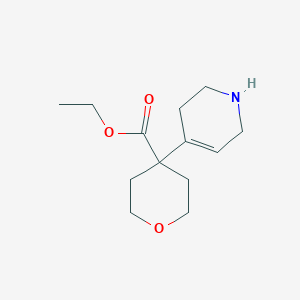
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with dimethyl groups, an ethoxy linkage, and a phenoxy group with an isopropyl substituent, making it a complex molecule with diverse chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-isopropylphenol, and ethylene oxide.
Step 1: The 3,5-dimethylpiperidine is reacted with ethylene oxide under basic conditions to form 1-(3,5-dimethylpiperidin-1-yl)ethanol.
Step 2: The intermediate is then reacted with 4-isopropylphenol in the presence of a strong base like sodium hydride to form the ether linkage, yielding 1-(3,5-dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol.
Step 3: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or modified piperidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
- Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry:
- Utilized in the development of specialty chemicals and materials.
- May serve as an intermediate in the synthesis of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenoxy group are likely involved in binding to these targets, influencing biological pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-phenoxy)propan-2-ol hydrochloride: Lacks the isopropyl group, potentially altering its pharmacological profile.
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol hydrochloride: Contains a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
Uniqueness:
- The presence of the isopropyl group in 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride may enhance its lipophilicity and binding affinity to certain biological targets, making it a unique candidate for specific applications in medicinal chemistry.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3.ClH/c1-16(2)19-5-7-21(8-6-19)25-10-9-24-15-20(23)14-22-12-17(3)11-18(4)13-22;/h5-8,16-18,20,23H,9-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUFIVINUELSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)C)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)

![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)

![2-[5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2416887.png)
![2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid](/img/structure/B2416888.png)

![3-[2-(4-iodophenoxy)phenyl]acrylic acid](/img/structure/B2416890.png)

![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)


![5-chloro-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2416897.png)
